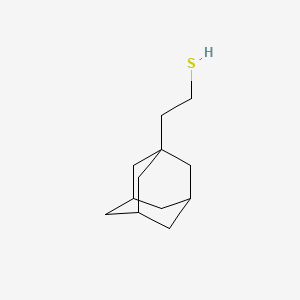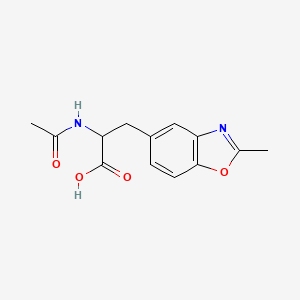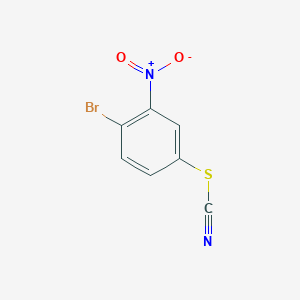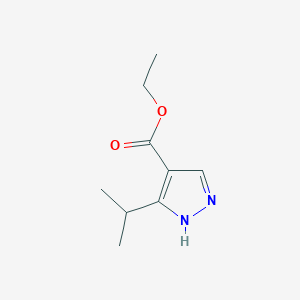![molecular formula C11H11ClO4S B1344755 Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate CAS No. 600134-92-7](/img/structure/B1344755.png)
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate
Übersicht
Beschreibung
“Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate” is a chemical compound with the molecular formula C11H11ClO4S . It has a molecular weight of 274.72 . The IUPAC name for this compound is methyl 1-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 274.72 g/mol . It has a computed XLogP3-AA value of 2.1 , which is a measure of its lipophilicity, influencing its absorption and distribution within the body. It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 68.8 Ų , which can affect its passive molecular transport through membranes.Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Drug Development and Organic Synthesis
Oxidation and Functionalization
Cyclopropane derivatives are highlighted for their unique chemical reactivity due to the strain in the cyclopropane ring. Research shows the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives as a direct approach towards carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with the principles of atom economy, indicating potential in drug development and synthesis of complex organic molecules (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E. A., 2018).
Stabilization and Controlled Release
The stabilization and controlled release of gaseous/volatile active compounds like 1-methylcyclopropene (1-MCP) are explored for their potential to improve safety and quality of fresh produce. Such technologies aim to enhance the efficacy and safety of ethylene action inhibitors, potentially applicable to a wide range of fruits and vegetables, thereby extending their shelf life and reducing waste (Chen, M., Chen, X., Ray, S., & Yam, K., 2020).
Reactivity and Synthesis
The reactivity of methylene and alkylidenecyclopropane derivatives has been extensively studied, revealing a wide range of synthetic applications including ring-opening reactions, cycloaddition reactions, and rearrangements. These findings underscore the versatility of cyclopropane derivatives in organic synthesis, providing a toolkit for constructing complex molecular architectures (Pellissier, H., 2010).
Cyclopropanation Reactions
Cyclopropanation methods are critical for the synthesis of Δ-compounds, which can serve as precursors or new ingredients with unique olfactory impacts for the fragrance industry. The development of efficient cyclopropanation processes can lead to cost reductions and lower environmental impacts, showcasing the industrial and commercial potential of cyclopropane derivatives (Schröder, F., 2014).
Eigenschaften
IUPAC Name |
methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRVUUGONDOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
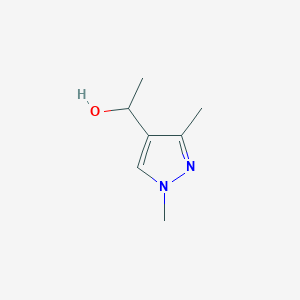
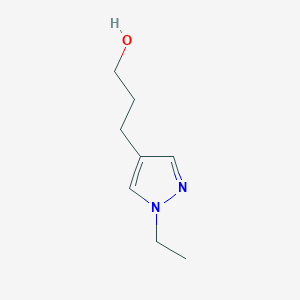
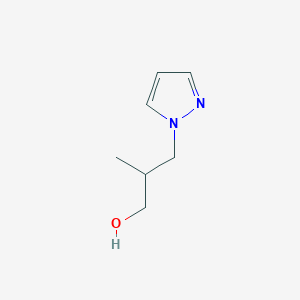
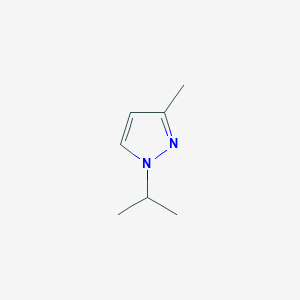
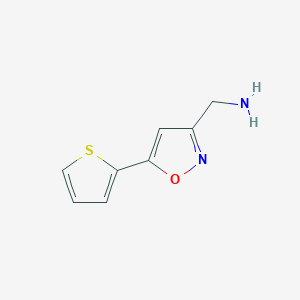
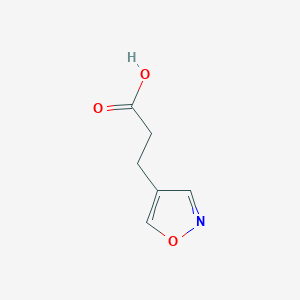
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
